8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
Quinoline derivatives are a class of compounds with a wide range of applications in medicinal chemistry, materials science, and as building blocks for complex molecules. The compound "8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid" is not directly mentioned in the provided papers, but these papers discuss various quinoline derivatives and their synthesis, properties, and applications, which can be relevant to understanding the compound .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. Paper describes a facile synthesis of quinoline-8-carbaldehyde compounds through a one-pot reaction followed by intramolecular cyclization. Similarly, paper outlines the synthesis of 2-alkyl-8-quinoline carboxylic acids using the improved Doebner–Miller reaction. These methods could potentially be adapted for the synthesis of "8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by techniques such as IR, NMR, and MS, as mentioned in paper . Paper discusses the design and synthesis of helical, quinoline-derived oligoamide foldamers, whose structures were characterized by X-ray diffraction and NMR, demonstrating the importance of these techniques in confirming the molecular structure of quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. Paper explores the reactivity of a bifunctional ambiphilic quinoline molecule, which undergoes hydrolysis and forms coordination complexes with metals such as Cu(I), Ag(I), and Pd(II). This indicates that quinoline derivatives can act as ligands in coordination chemistry, which could be relevant for "8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid" if it possesses similar ambiphilic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. Paper describes the synthesis of a fluorescent quinoline derivative, highlighting the potential for quinoline compounds to be used in fluorescence-based applications. Paper discusses the formation of one-dimensional hydrogen-bonded structures in proton-transfer compounds involving quinoline, which could suggest that "8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid" may also form specific supramolecular structures based on hydrogen bonding.
Future Directions
Mechanism of Action
Target of Action
The primary targets of 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid are currently unknown . This compound is mainly used as a central template for the synthesis of various drugs .
Mode of Action
It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Pathways
Quinoline and its derivatives have been reported to have versatile applications in the fields of industrial and synthetic organic chemistry .
properties
IUPAC Name |
8-methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-11-24-18-10-5-4-8-15(18)17-12-16(20(22)23)14-9-6-7-13(2)19(14)21-17/h4-10,12H,3,11H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBZGWQMWPSLPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.